2-bromo-N-methoxy-N-methylpyridine-3-carboxamide
Overview
Description
“2-bromo-N-methoxy-N-methylpyridine-3-carboxamide” is a chemical compound with the CAS Number: 1260913-24-3 . Its molecular weight is 245.08 . The IUPAC name for this compound is 2-bromo-N-methoxy-N-methylnicotinamide .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H9BrN2O2 . The InChI code for this compound is 1S/C8H9BrN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 245.07 . The molecular formula is C8H9BrN2O2 . The InChI code is InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 . The InChI key is MPFPHOPOQKGZTD-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Related Compounds
The compound 2-bromo-N-methoxy-N-methylpyridine-3-carboxamide is related to other chemical entities used in medicinal chemistry. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a key intermediate in the synthesis of dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, was explored by Hirokawa, Horikawa, and Kato (2000) (Hirokawa, Horikawa, & Kato, 2000).
Practical Preparation of Key Intermediates
The practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, an important intermediate in the synthesis of related compounds, was described by Horikawa, Hirokawa, and Kato (2001) (Horikawa, Hirokawa, & Kato, 2001).
Formation of Pteridine Derivatives
A study by Albert (1979) investigated the transformation of 2-aminopyrazine-3-carboxamide and its derivatives into pteridin-4-ones, highlighting various synthetic methods and spectroscopic analyses (Albert, 1979).
Radioligand Imaging
- Synthesis of Radioligands: Gao, Wang, and Zheng (2016) synthesized MK-1064, a radioligand for imaging the orexin-2 receptor, using a compound structurally related to this compound (Gao, Wang, & Zheng, 2016).
Molecular and Crystal Structure Studies
- Influence on Molecular and Crystal Structures: The influence of substituents on the molecular and crystal structures of 2-(N-arylimino)coumarin-3-carboxamides, including derivatives of this compound, was investigated by Shishkina et al. (2019), revealing various isotypic and polymorphic structures (Shishkina et al., 2019).
Properties
IUPAC Name |
2-bromo-N-methoxy-N-methylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFPHOPOQKGZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N=CC=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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